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molecular formula C9H10N2 B008580 5-Isopropylpicolinonitrile CAS No. 110260-90-7

5-Isopropylpicolinonitrile

Cat. No. B008580
M. Wt: 146.19 g/mol
InChI Key: SVHPHQGAEDHOIP-UHFFFAOYSA-N
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Patent
US04923993

Procedure details

83.8 g (0.6 mole) of 1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene and 121.4 g (1.2 moles) of triethylamine are dissolved in 325 ml of acetonitrile. To this solution are added 52.5 g (0.6 mole) of α-chloroacrylonitrile. This solution is heated for 4 hours to 70° C., cooled, filtered, and concentrated by evaporation. The oily residue is dissolved in dioxane and gaseous HCl is introduced into the solution with ice cooling until the pH is 1. After 30 minutes, the batch is concentrated by evaporation and the residue is partitioned between chloroform and 1N NaHCO3. The organic phase is dried and concentrated by evaporation. The residual oil is distilled under a high vacuum at 81°-84° C. The distillate solidifies, affording 60.1 g (68.5%) of the title compound with a melting point of 47°-49° C.
Name
1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Yield
68.5%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5](N(C)C)=C.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.Cl[C:19](=C)[C:20]#N.C(#[N:25])C>>[CH:4]([C:15]1[CH:19]=[CH:20][C:16]([C:17]#[N:25])=[N:13][CH:14]=1)([CH3:3])[CH3:5]

Inputs

Step One
Name
1-dimethylamino-1-aza-3-isopropyl-1,3-butadiene
Quantity
83.8 g
Type
reactant
Smiles
CN(C=CC(=C)N(C)C)C
Name
Quantity
121.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
325 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
ClC(C#N)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution is heated for 4 hours to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in dioxane
ADDITION
Type
ADDITION
Details
gaseous HCl is introduced into the solution with ice cooling until the pH is 1
CONCENTRATION
Type
CONCENTRATION
Details
the batch is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between chloroform and 1N NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residual oil is distilled under a high vacuum at 81°-84° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 60.1 g
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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